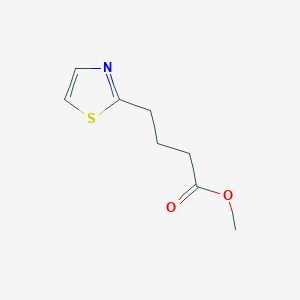
5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as AMP-TBP, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a pyrimidine derivative that is composed of a five-membered ring and a tert-butyl group, and is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biopolymers. This compound has been studied extensively due to its unique properties and potential applications in a wide range of areas.
Applications De Recherche Scientifique
Novel Reactions and Syntheses
Novel Reactions with Ketones and Nitriles : Su and Watanabe (1982) explored novel reactions of 5-cyano-1,3-dimethyluracil, a compound structurally related to 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, with ketones and nitriles. They found the formation of bicyclic compounds with varied yields, highlighting the reactivity of this class of compounds in organic synthesis (Su & Watanabe, 1982).
Synthesis of Pyrimidine Nucleosides : Cavalli et al. (2022) presented an efficient two-step procedure for synthesizing pyrimidine nucleosides, including derivatives of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione. This method could potentially be applied to synthesize a variety of nucleoside derivatives for research in medicinal chemistry (Cavalli et al., 2022).
Construction of Substituted Pyrimido[4,5-d]pyrimidones : Hamama et al. (2012) described the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Their work demonstrates the versatility of these compounds in generating diverse substituted pyrimidine derivatives (Hamama et al., 2012).
Pharmaceutical Research
Synthesis of Cytotoxic and Antioxidant Compounds : Shatokhin et al. (2021) explored the condensation of 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, a compound related to 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, for synthesizing novel compounds with cytotoxic and antioxidant activities. This research highlights the potential of these compounds in developing new pharmacologically active agents (Shatokhin et al., 2021).
Development of Potent GnRH Receptor Antagonists : Guo et al. (2003) discussed the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists for treating reproductive diseases. The study included modifications of the 5-aminomethyl functionality, showing the significance of this structural feature in receptor binding activity (Guo et al., 2003).
Advanced Materials and Chemical Synthesis
Synthesis of Functionalized Pyrimidine Derivatives : Brahmachari et al. (2020) accomplished a water-mediated, catalyst-free synthesis of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. The approach showcases an eco-friendly and efficient method for synthesizing these complex molecules, useful in material science and organic chemistry (Brahmachari et al., 2020).
Facile Synthesis of Peptide Nucleic Acid Monomers : Gasser et al. (2006) reported the synthesis of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, using a process that involves 5-(ferrocenylmethylamino)pyrimidine-2,4(1H,3H)-dione. This research contributes to the development of novel PNA monomers for potential applications in biochemistry and molecular biology (Gasser et al., 2006).
Propriétés
IUPAC Name |
5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14/h5H,4,10H2,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJSIVHDYWJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



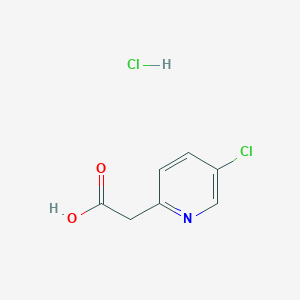
![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
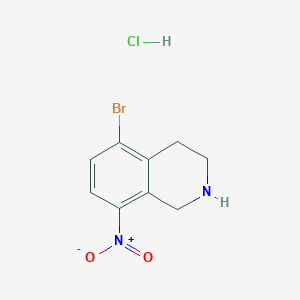

![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)
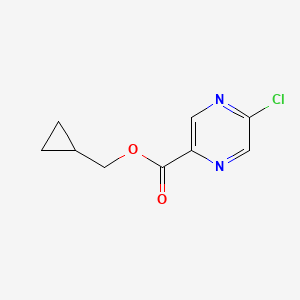
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
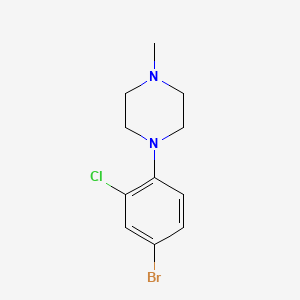
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
